5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol
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Overview
Description
5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction setup .
Industrial Production Methods
In industrial settings, the production of 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups, such as methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperatures ranging from low to high and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, often through hydrogen bonding and hydrophobic interactions . This can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals.
Trifluoromethylbenzene: Commonly used in the synthesis of various organic compounds.
Trifluoromethylphenol: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness
5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and interactions with biological targets. This makes it particularly valuable in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
3-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-8(2-4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWIBOBKOYAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686692 |
Source
|
Record name | 4',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261887-46-0 |
Source
|
Record name | 4',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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